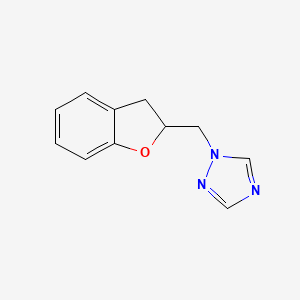![molecular formula C10H11N5O3S B7579544 2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579544.png)
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TPTC and has been synthesized using different methods.
Aplicaciones Científicas De Investigación
TPTC has shown potential therapeutic applications in scientific research. It has been studied for its anticancer, antifungal, and antibacterial properties. TPTC has also been investigated for its potential to inhibit the activity of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
TPTC exerts its therapeutic effects by inhibiting the activity of enzymes involved in different biological pathways. For example, TPTC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. TPTC has also been found to inhibit the activity of β-ketoacyl-ACP synthase III, an enzyme involved in fatty acid synthesis.
Biochemical and Physiological Effects:
TPTC has been shown to have different biochemical and physiological effects depending on the biological pathway it targets. For example, TPTC has been shown to induce apoptosis in cancer cells by inhibiting the activity of topoisomerase II. TPTC has also been found to inhibit the growth of fungi and bacteria by inhibiting the activity of enzymes involved in their cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TPTC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, TPTC also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for TPTC research. One direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases. Another direction is to study its potential as a broad-spectrum antimicrobial agent. Additionally, further studies are needed to determine the optimal dosage and administration route of TPTC for different therapeutic applications.
Conclusion:
In conclusion, TPTC is a chemical compound that has shown potential therapeutic applications in scientific research. It has been synthesized using different methods and has been studied for its anticancer, antifungal, and antibacterial properties. TPTC exerts its therapeutic effects by inhibiting the activity of enzymes involved in different biological pathways. TPTC has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, further studies are needed to determine its optimal dosage and administration route for different therapeutic applications.
Métodos De Síntesis
TPTC can be synthesized using different methods, including the reaction of 2-((2-aminoethyl)thio)acetic acid with 1,2,4-triazole-1-acetic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide. Another method involves the reaction of 2-((2-aminoethyl)thio)acetic acid with 1,2,4-triazole-1-acetic acid in the presence of N-hydroxysuccinimide and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide.
Propiedades
IUPAC Name |
2-[[2-(1,2,4-triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O3S/c1-6(15-5-11-4-13-15)9(16)12-2-8-14-7(3-19-8)10(17)18/h3-6H,2H2,1H3,(H,12,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHOJAJGGPXLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=CS1)C(=O)O)N2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(1,2,4-Triazol-1-yl)propanoylamino]methyl]-1,3-thiazole-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7579461.png)
![5-Bromo-3-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrimidin-4-one](/img/structure/B7579475.png)
![2-(2-bicyclo[2.2.1]heptanyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579497.png)
![(E)-3-(4-fluorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B7579505.png)
![[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-[3-(2-methylpropoxy)phenyl]methanone](/img/structure/B7579517.png)
![2-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579525.png)
![2-[(Oxane-4-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579528.png)
![2-[(1H-indole-5-carbonylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579538.png)

![2-[[(2-Methoxypyridine-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579542.png)
![1-(7-Bicyclo[4.2.0]octa-1,3,5-trienylmethylcarbamoyl)cyclopropane-1-carboxylic acid](/img/structure/B7579550.png)

![2-[1-(6-Methoxypyrimidin-4-yl)piperidin-3-yl]acetic acid](/img/structure/B7579557.png)
![2-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579558.png)